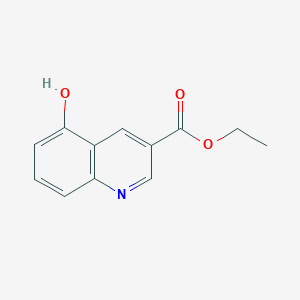
Ethyl 5-hydroxyquinoline-3-carboxylate
Cat. No. B3030470
M. Wt: 217.22
InChI Key: FQICAMFONSQQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07977354B2
Procedure details


210 mg (0.68 mmol) of compound prepared in stage B dissolved in 25 mL of ethanol was stirred in presence of Pd/C5% (75 mg, 0.034 mmol) under an atmosphere of hydrogen for 3 hours. The palladium was then removed by filtration and ethanol was evaporated under reduced pressure. The 1H NMR of the crude product showed a part of a reduced by-product at the pyridine ring (dihydroquinoline derivatives). The mixture was dissolved in ethanol and treated with air gas until complete re-oxidation of the product. Evaporation of the solvent gave 135 mg (yield: 91%) of compound of molecular formula C12H11NO3. Aspect: yellow powder.
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH:11]=[C:12]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:13]=[N:14]2)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH:11]=[C:12]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:13]=[N:14]2
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The palladium was then removed by filtration and ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The mixture was dissolved in ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with air gas until complete re-oxidation of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C=C(C=NC2=CC=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 135 mg | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


